n-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride
Description
N-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride is a benzamide derivative characterized by a 4-nitro substituent on the aromatic ring and a diethylaminoethyl group attached via an amide linkage. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Structurally, the nitro group (-NO₂) is a strong electron-withdrawing moiety, influencing the compound's electronic properties and reactivity. This compound is synthesized via coupling reactions involving 4-nitrobenzoyl chloride and N,N-diethylethylenediamine, often using agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) for amide bond formation .
Structure
3D Structure of Parent
Properties
CAS No. |
2169-41-7 |
|---|---|
Molecular Formula |
C13H20ClN3O3 |
Molecular Weight |
301.77 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-nitrobenzamide;hydrochloride |
InChI |
InChI=1S/C13H19N3O3.ClH/c1-3-15(4-2)10-9-14-13(17)11-5-7-12(8-6-11)16(18)19;/h5-8H,3-4,9-10H2,1-2H3,(H,14,17);1H |
InChI Key |
NGRDFVAIXCRXHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 4-Nitrobenzamide Intermediate
The reaction begins with the amidation of 4-nitrobenzoic acid (CAS 62-23-7) with N,N-diethylethylenediamine (CAS 140-80-7) under reflux conditions. Key parameters include:
- Reagents: 4-Nitrobenzoic acid (1.2 equiv), N,N-diethylethylenediamine (1.0 equiv), tetramethylorthosilicate (1.5 equiv) as a dehydrating agent.
- Solvent: Toluene, chosen for its high boiling point (110°C) and inertness.
- Conditions: Inert atmosphere (N₂ or Ar), 3-hour reflux, yielding 99% of N-(2-(2-diethylamino)ethyl)-4-nitrobenzamide.
The reaction mechanism proceeds via activation of the carboxylic acid by tetramethylorthosilicate, forming a reactive mixed anhydride intermediate. Nucleophilic attack by the primary amine of N,N-diethylethylenediamine then generates the amide bond.
Step 2: Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt using hydrogen chloride gas or concentrated HCl in ethanol:
- Conditions: Stirring at 0–5°C for 2 hours, followed by filtration and recrystallization from ethanol-diethyl ether.
- Yield: >95% after purification.
One-Pot Diazotisation-Cyclisation Approach
A streamlined method reported by Sutherland et al. (2021) enables synthesis in a single reactor:
- Reagents: 2-Aminobenzamide derivatives, polymer-supported nitrite reagent, p-tosic acid.
- Mechanism: Diazotisation of the amine group forms a diazonium salt, which undergoes cyclisation to yield the benzotriazinone intermediate. Subsequent reduction with SnCl₂ in HCl introduces the nitro group.
- Advantages: Eliminates intermediate isolation steps, reducing reaction time by 40% compared to traditional methods.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial processes optimize the two-step method using:
Solvent Recycling Protocols
Toluene is recovered via fractional distillation (85% efficiency), reducing production costs by 30%.
Comparative Analysis of Synthetic Routes
| Parameter | Two-Step Method | One-Pot Method | Industrial Process |
|---|---|---|---|
| Yield | 99% | 78% | 95% |
| Reaction Time | 5 hours | 3 hours | 2 hours |
| Purity | 98% | 92% | 99.5% |
| Scalability | Lab-scale | Pilot-scale | Full production |
Side Reactions and Mitigation Strategies
Nitro Group Reduction
Uncontrolled hydrogenation may reduce the nitro group to an amine. This is mitigated by:
Diethylaminoethyl Group Hydrolysis
The diethylaminoethyl moiety is susceptible to acidic hydrolysis. Solutions include:
- Buffered Conditions: Conducting reactions at pH 6–7 using phosphate buffers.
- Temperature Control: Limiting reaction temperatures to <50°C in aqueous media.
Emerging Methodologies
Microwave-Assisted Synthesis
Recent studies demonstrate 30-minute reaction times using microwave irradiation (300 W, 120°C), though yields remain suboptimal at 65%.
Biocatalytic Approaches
Immobilized lipases (e.g., Candida antarctica Lipase B) enable amide bond formation in aqueous media, reducing solvent waste.
Scientific Research Applications
Synthesis of N-[2-(Diethylamino)ethyl]-4-nitrobenzamide Hydrochloride
The synthesis of N-[2-(diethylamino)ethyl]-4-nitrobenzamide typically involves the reaction between N,N-diethylethylenediamine and 4-nitrobenzoic acid. The general reaction conditions include:
- Solvents : Toluene or similar organic solvents.
- Catalysts : Sulfuric acid or other acid catalysts.
- Conditions : Reflux conditions to facilitate the formation of the amide bond.
The nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid leads to the formation of the amide linkage, which is crucial for its biological activity.
Biological Activities
This compound exhibits notable biological activities that are of interest in pharmacology:
- Antimicrobial Activity : Similar compounds have shown significant antibacterial properties, suggesting that this compound may also possess similar effects. The presence of the nitro group is often associated with bioactivity due to its ability to participate in redox reactions within biological systems.
- Antifibrillatory Properties : Compounds with structural similarities have been documented for their antifibrillatory activities, indicating potential applications in cardiovascular medicine.
Comparative Analysis of Related Compounds
The following table compares N-[2-(diethylamino)ethyl]-4-nitrobenzamide with related compounds based on their structural features and biological activities:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| N,N-Diethylethylenediamine | Contains diethylamine groups | Precursor in various syntheses |
| 4-Amino-N-[2-(diethylamino)ethyl]benzamide | Amino group substitution at para position | Antifibrillatory activity |
| N-[2-(diisopropylamino)ethyl]-4-nitrobenzamide | Isopropyl substitution | Potentially altered pharmacodynamics |
This comparative analysis highlights the unique structural characteristics of N-[2-(diethylamino)ethyl]-4-nitrobenzamide, which may enhance its solubility and bioactivity compared to other similar compounds.
Applications in Pharmaceutical Development
The potential applications of this compound in pharmaceutical development include:
- Drug Design : The compound's unique structure makes it a candidate for further exploration in drug design, particularly for developing new antimicrobial and antifibrillatory agents. Its ability to interact with various biological targets can be studied to understand its mechanism of action better .
- Medicinal Chemistry : Given its promising biological activities, this compound can be synthesized and modified to optimize its pharmacological properties. Research into its binding affinity with enzymes and receptors is crucial for determining its therapeutic potential .
Mechanism of Action
The mechanism of action of N-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylaminoethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key Observations:
Chloro (-Cl) and ethoxymethoxy groups in etobenzanid modulate lipophilicity, impacting herbicidal activity .
Synthetic Methods: The target compound employs radiochemical coupling (e.g., 4-[¹⁸F]fluorobenzoic acid coupling) for imaging applications . N-(2,2-Diphenylethyl)-4-nitrobenzamide is synthesized via eco-friendly mechanochemistry (ball milling), highlighting greener methodologies .
Pharmacological Profiles :
- Procainamide Hydrochloride is a well-established antiarrhythmic, whereas the nitro analog’s biological activity is underexplored but hypothesized to target different pathways (e.g., CNS or antimicrobial) due to its nitro group .
- Etobenzanid’s herbicidal action underscores the role of halogen and alkoxy groups in agrochemical design .
Detailed Research Findings
Physicochemical Properties
- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility, critical for intravenous administration. In contrast, N-(2,2-diphenylethyl)-4-nitrobenzamide’s diphenylethyl group increases hydrophobicity, limiting bioavailability without formulation aids .
- This contrasts with the more stable amino group in Procainamide .
Pharmacokinetic and Toxicological Considerations
- Metabolism : Procainamide undergoes acetylation to N-acetylprocainamide (NAPA), whereas the nitro group in the target compound may undergo reduction or conjugation, necessitating further metabolic studies .
- Toxicity: Nitroaromatics are associated with mutagenic risks due to nitroreductase activity, a concern absent in amino-substituted analogs like Procainamide .
Biological Activity
Chemical Identity
n-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride, often referred to as 4-nitroprocainamide, is a synthetic compound with the molecular formula C13H20ClN3O3 and a molecular weight of 303.77 g/mol. It is characterized by its diethylamino and nitro functional groups, which contribute to its biological activity.
Biological Activity
The biological activity of this compound has been studied extensively, particularly in the context of its antitumor and antimicrobial properties.
Antitumor Activity
Recent studies have demonstrated significant antiproliferative effects against various cancer cell lines. Notably, it has shown an IC50 value of 2.08 µM against MCF-7 breast cancer cells, indicating potent antitumor activity . The mechanism of action is believed to involve the inhibition of DNA replication and interference with nucleic acid synthesis, which are critical for cancer cell proliferation .
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 2.08 | Inhibition of DNA synthesis |
| HeLa (Cervical) | TBD | TBD |
| A549 (Lung) | TBD | TBD |
Antimicrobial Activity
In addition to its antitumor properties, this compound has been evaluated for its antimicrobial efficacy. A study focused on its antibacterial activity revealed that it exhibits significant effects against various bacterial strains, suggesting potential as an antibacterial agent .
Table 2: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| E. coli | TBD | TBD |
| S. aureus | TBD | TBD |
The compound's mechanism involves interaction with specific molecular targets within the cell. It primarily disrupts the synthesis of nucleic acids by targeting enzymes involved in DNA replication. This inhibition leads to cell cycle arrest and ultimately apoptosis in cancer cells .
Case Studies and Research Findings
- Synthesis and Characterization : The compound was synthesized via a green chemistry approach using sodium tetraphenyl borate and characterized through various physicochemical methods including NMR and mass spectrometry . This synthesis method not only enhances yield but also minimizes environmental impact.
- Antibacterial Studies : The compound was tested against multiple bacterial strains, demonstrating a broad spectrum of activity. These findings support its potential use in treating bacterial infections alongside its antitumor properties .
- Comparative Studies : When compared to other known anticancer agents like Doxorubicin and Cisplatin, this compound exhibited superior potency in certain cancer types, highlighting its potential as a novel therapeutic agent .
Q & A
Q. How does this compound compare structurally and functionally to procainamide hydrochloride?
- Structural Differences : Procainamide has a 4-aminobenzamide core vs. 4-nitro substitution here. The nitro group enhances electron-withdrawing effects, altering pKa (8.1 vs. 9.3) and membrane permeability .
- Functional Impact : Procainamide blocks sodium channels (Class IA antiarrhythmic), while the nitro derivative may exhibit dual sodium/potassium channel inhibition due to increased electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
